Cas no 62062-43-5 (N-t-Boc-biocytin)

N-t-Boc-biocytin 化学的及び物理的性質
名前と識別子
-
- L-Lysine,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-
- Boc-Bct-OH
- Boc-Lys(biotinyl)-OH
- L-Lysine,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d...
- N-T-BOC-BIOCYTIN
-  
- (2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- [t-Boc-Biocytin]
- Boc-biocytin
- -Boc-biocytin 
- N&alpha
- Nα-Boc-Nε-biotinyl-L-lysine,Nε-Biotinyl-Nα-Boc-L-lysine
- N-alpha-Boc-biocytin
- AS-46935
- N2-(tert-Butoxycarbonyl)-N6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-L-lysine
- N-Boc-Biocytin
- F10967
- Boc-Lys(Biot)-OH
- (2S)-6-{5-[(3AS,4S,6AR)-2-OXO-HEXAHYDROTHIENO[3,4-D]IMIDAZOL-4-YL]PENTANAMIDO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANOIC ACID
- AKOS027327893
- N-BoC-N'-Biotinyl-L-lysine
- N-alpha-t-Butyloxycarbonyl-N-epsilon-biotinyl-L-lysine
- (S)-2-(tert-butoxycarbonylamino)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoic acid
- MFCD00133628
- DTXSID50583398
- N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine
- CS-0331613
- Nalpha-Boc-biocytin, >=98.0% (TLC)
- BP-23270
- Nalpha-Boc-biocytin
- 62062-43-5
- N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-L-lysine
- N-t-Boc-biocytin
-
- MDL: MFCD00133628
- インチ: InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14-,15-,17-/m0/s1
- InChIKey: XTQNFOCBPUXJCS-JKQORVJESA-N
- ほほえんだ: CC(C)(OC(N[C@H](C(O)=O)CCCCNC(CCCC[C@H]1[C@@H]2[C@@H](NC(N2)=O)CS1)=O)=O)C
計算された属性
- せいみつぶんしりょう: 472.23600
- どういたいしつりょう: 472.23555605g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 32
- 回転可能化学結合数: 16
- 複雑さ: 684
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 171Ų
じっけんとくせい
- 色と性状: No data available
- 密度みつど: Not available
- ゆうかいてん: 132
- ふってん: Not available
- フラッシュポイント: Not available
- PSA: 171.16000
- LogP: 3.41600
- じょうきあつ: Not available
N-t-Boc-biocytin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 福カードFコード:10-23
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-t-Boc-biocytin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027990-1g |
N-t-Boc-biocytin |
62062-43-5 | 97% | 1g |
¥1569 | 2024-05-22 | |
TRC | B630000-50mg |
N-t-Boc-biocytin |
62062-43-5 | 50mg |
$ 98.00 | 2023-09-08 | ||
eNovation Chemicals LLC | D963843-250mg |
BOC-BIOCYTIN |
62062-43-5 | 97% | 250mg |
$55 | 2024-06-07 | |
Ambeed | A804860-100mg |
Boc-Lys(Biot)-OH |
62062-43-5 | 97% | 100mg |
$46.0 | 2023-05-19 | |
abcr | AB175004-1 g |
N-alpha-t-Butyloxycarbonyl-N-epsilon-biotinyl-L-lysine; 99% |
62062-43-5 | 1g |
€137.00 | 2022-06-11 | ||
TRC | B630000-100mg |
N-t-Boc-biocytin |
62062-43-5 | 100mg |
$ 190.00 | 2023-09-08 | ||
eNovation Chemicals LLC | Y1222624-5g |
Boc-Lys(Biot)-OH |
62062-43-5 | 95% | 5g |
$980 | 2024-06-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-212291-100 mg |
N-t-Boc-biocytin, |
62062-43-5 | 100MG |
¥2,858.00 | 2023-07-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-23270-1g |
N-Boc-Biocytin |
62062-43-5 | 98% | 1g |
6840.0CNY | 2021-08-05 | |
eNovation Chemicals LLC | D963843-5g |
BOC-BIOCYTIN |
62062-43-5 | 97% | 5g |
$145 | 2024-06-07 |
N-t-Boc-biocytin 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
N-t-Boc-biocytinに関する追加情報
N-t-Boc-biocytin (CAS No. 62062-43-5): A Comprehensive Guide to Its Properties and Applications
N-t-Boc-biocytin (CAS No. 62062-43-5) is a specialized biochemical compound widely used in proteomics, bioconjugation, and molecular biology research. This derivative of biotin, protected by a tert-butoxycarbonyl (Boc) group, offers unique advantages in labeling and detection applications. Researchers often search for "N-t-Boc-biocytin synthesis," "Boc-protected biotin derivatives," or "applications of biocytin in protein studies," reflecting its growing importance in modern life sciences.
The molecular structure of N-t-Boc-biocytin combines the vitamin biotin moiety with a lysine derivative, protected by the acid-labile Boc group. This protection strategy makes it particularly valuable in "stepwise peptide synthesis" and "controlled biotinylation reactions." Current trends in "click chemistry applications" and "affinity purification techniques" have increased demand for this compound, as evidenced by rising searches for "Boc-biocytin conjugation methods."
In practical applications, N-t-Boc-biocytin serves as a crucial tool for "protein labeling strategies" and "biomolecule detection." Its popularity stems from the compound's ability to provide temporary protection during synthesis while maintaining the valuable binding properties of biotin to "streptavidin-based detection systems." Many researchers inquire about "Boc deprotection conditions for biocytin" or "comparing Boc-biocytin with other biotin derivatives," highlighting its versatility in experimental design.
The stability profile of N-t-Boc-biocytin makes it suitable for various "bioconjugation techniques" under mild conditions. Recent publications emphasize its role in "single-molecule studies" and "super-resolution microscopy," addressing common search queries like "how to use Boc-biocytin in imaging studies." The protected amino group allows selective reactions at other molecular sites, a feature frequently discussed in forums about "selective protein modification methods."
From a commercial perspective, N-t-Boc-biocytin meets the growing need for "high-purity biochemical reagents" in pharmaceutical research. Market analysis shows increased interest in "custom biotinylation services" and "specialty biochemicals for drug development," with this compound playing a key role. Quality-conscious buyers often search for "N-t-Boc-biocytin purity standards" or "analytical methods for biotin derivatives," reflecting its importance in regulated research environments.
Storage and handling of N-t-Boc-biocytin require attention to its sensitivity to "acidic conditions" and "moisture," common topics in technical discussions. Best practices for "long-term storage of protected biotin compounds" frequently appear in search trends, along with queries about "solvent compatibility for Boc-biocytin solutions." These practical considerations contribute to the compound's reliable performance in diverse experimental settings.
Future applications of N-t-Boc-biocytin may expand into emerging fields like "nanobiotechnology" and "targeted drug delivery systems." Current research explores its potential in "bioorthogonal labeling strategies" and "multifunctional probe development," answering frequent questions about "innovative uses for biotinylated compounds." As synthetic biology advances, demand for specialized derivatives like N-t-Boc-biocytin will likely increase.
For researchers considering N-t-Boc-biocytin in their work, understanding its "structure-activity relationship" compared to other biotin derivatives is essential. Comparative searches for "Boc-biocytin vs NHS-biotin" or "choosing the right biotinylation reagent" demonstrate this need. The compound's balanced properties make it particularly valuable when "controlled release of biotin" or "temporary protection strategies" are required in complex experimental protocols.
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